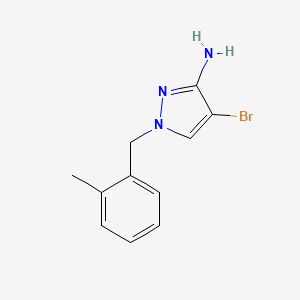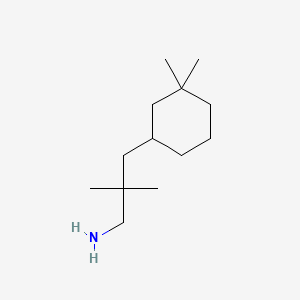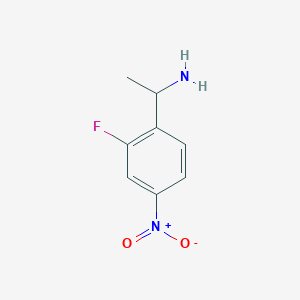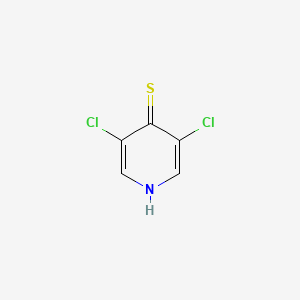
4-Bromo-1-(2-methylbenzyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(2-methylbenzyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a 2-methylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-methylbenzyl)-1h-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylbenzylamine under suitable conditions. The reaction can be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process would be optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
科学的研究の応用
4-Bromo-1-(2-methylbenzyl)-1h-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of 4-Bromo-1-(2-methylbenzyl)-1h-pyrazol-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives used.
類似化合物との比較
4-Bromo-1H-pyrazole: Lacks the 2-methylbenzyl group, making it less bulky and potentially less selective in certain reactions.
1-(2-Methylbenzyl)-1H-pyrazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness: 4-Bromo-1-(2-methylbenzyl)-1h-pyrazol-3-amine is unique due to the presence of both the bromine atom and the 2-methylbenzyl group, which confer distinct reactivity and potential for selective interactions in various chemical and biological contexts.
特性
分子式 |
C11H12BrN3 |
|---|---|
分子量 |
266.14 g/mol |
IUPAC名 |
4-bromo-1-[(2-methylphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-8-4-2-3-5-9(8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) |
InChIキー |
XIJJRWYXJCIDFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)


![(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15312352.png)

![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)


![Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15312377.png)

![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)

